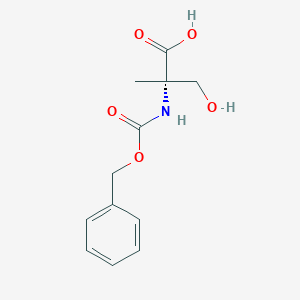

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzyloxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines. It also contains an amino acid moiety with an additional hydroxyl group, making it a derivative of an alpha-amino acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group using a benzyloxycarbonyl protecting group. The exact method would depend on the specific starting materials and the desired stereochemistry .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyloxycarbonyl group, the amino acid backbone, and the additional hydroxyl group. The stereochemistry at the alpha carbon would be determined by the (S) configuration .Chemical Reactions Analysis

The compound could undergo a variety of reactions. The benzyloxycarbonyl group could be removed under acidic conditions or with certain enzymes. The carboxylic acid and amino groups are also reactive and could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of polar groups like the carboxylic acid and the hydroxyl group would likely make it soluble in polar solvents .Scientific Research Applications

Biologically Active Compounds and Antioxidant Properties

Natural carboxylic acids, including (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid, are plant-derived compounds known for their biological activity. Research has compared the effect of structural differences on the antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids. For instance, Rosmarinic acid (RA) has been found to exhibit the highest antioxidant activity among studied compounds, suggesting a correlation between structure and bioactivity. This study highlights the importance of hydroxyl groups and the carboxyl group in influencing the bioactivity of these molecules, including antimicrobial properties which vary based on microbial strain and experimental conditions (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) are critical phytochemicals with significant antioxidant properties. Studies focused on the structure-activity relationships (SARs) of HCAs have shown that unsaturated bonds in the side chain are crucial for their activity. Alterations in the aromatic ring and carboxylic function, including esterification and amidation processes, have been linked to enhanced antioxidant activity. The presence of an ortho-dihydroxy phenyl group (catechol moiety) has been identified as significantly important for antioxidant activity, emphasizing the role of molecular structure in optimizing antioxidant effects (Razzaghi-Asl et al., 2013).

Benzoxaboroles and Biological Activity

Benzoxaboroles, derivatives of phenylboronic acids, have been investigated for their exceptional properties and wide applications. Despite being described over 50 years ago, their biological activity and potential clinical trials have only been explored recently. Benzoxaboroles can act as molecular receptors for sugars and glycoconjugates, highlighting their versatility in biological applications (Adamczyk-Woźniak et al., 2009).

Reactive Carbonyl Species and Chronic Diseases

Reactive carbonyl species (RCS) are produced from the continuous oxidation of carbohydrates, lipids, and amino acids, leading to cellular damage. The study of RCS properties, metabolism, and their relation with metabolic diseases is crucial for developing effective prevention strategies for chronic diseases. Treatment approaches for RCS-associated diseases involve RCS metabolizers, enzyme inducers, and scavengers, underlining the importance of understanding RCS in disease prevention (Fuloria et al., 2020).

Hydroxycinnamates and Antioxidant Activities

Hydroxycinnamates, widely distributed plant phenylpropanoids, have been recognized for their in vitro and in vivo antioxidant activities. These compounds exhibit antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants. The structural effects on the potency of antioxidant activity of hydroxycinnamates have been discussed, indicating their potential in disease risk reduction and health promotion (Shahidi & Chandrasekara, 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGOJGJGAWHTFS-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)